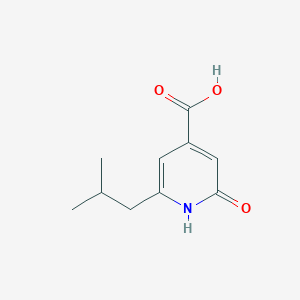

2-羟基-6-(2-甲基丙基)吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives is a common theme across several papers. For instance, paper describes the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine through the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid. Similarly, paper reports the synthesis of 6-hydroxy-4-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides from 7-amino-2,4,5-trioxo-3-phenylpyrano(3,4-e)-(1,3)-oxazines with sodium phenoxide in phenol. These methods involve the functionalization of the pyridine ring and could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, paper discusses the synthesis of a pyridine derivative that can act as a tridentate ligand, indicating the potential for complex formation. Paper provides insights into the crystal structure of a pyridine-based compound, which could be relevant for understanding the structural aspects of "2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid".

Chemical Reactions Analysis

The reactivity of pyridine derivatives is highlighted in several papers. Paper shows that 2-hydroxypyrazolo[1,5-a]pyridine can undergo nitrosation, nitration, and bromination at the C-3 position. Paper explores the aminomethylation of 3-hydroxy pyridines, which is directed primarily to position 6 and then 4 of the pyridine ring. These reactions demonstrate the reactivity of the pyridine ring and its substituents, which is crucial for the chemical manipulation of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Paper investigates the interactions of pyridine dicarboxylic acids with heavy metal ions, revealing the complexation behavior of these compounds. Paper synthesizes multifunctional compounds with pyridine-2,6-dicarboxylic acid and characterizes them using various spectroscopic techniques, providing information on their physical and chemical properties.

科学研究应用

维生素 B6 衍生物的合成:研究表明,与 2-羟基-6-(2-甲基丙基)吡啶-4-羧酸相关的化合物,例如 3-羟基-4-羟甲基-2-甲基-5-吡啶乙酸和 -5-吡啶丙酸,在维生素 B6 衍生物的合成中起作用。合成过程涉及复杂的反应,包括酸水解和核磁共振研究,以了解这些化合物中的分子相互作用和键合机制 (Tomita 等人,1966)。

功能化吡啶衍生物:另一项研究调查了由与 2-羟基-6-(2-甲基丙基)吡啶-4-羧酸密切相关的化合物合成的功能化 4H-吡喃并[3,2-c]吡啶。该研究强调了这些化合物与其他各种化学物质反应以产生一系列稠合体系的多功能性,这些体系可在包括制药和材料科学在内的各个领域中得到应用 (Mekheimer 等人,1997)。

不对称二酰胺配体的先驱物:一种相关的化合物,2-[N-(2'-吡啶基甲基)氨基甲酰基]吡啶-6-羧酸甲酯,已被确定为不对称二酰胺配体的先驱物。该化合物展示了形成具有配位化学和催化剂设计潜在应用的复杂分子结构的能力。该研究包括晶体结构分析,并探索了形成多金属物质的可能性 (Napitupulu 等人,2006)。

生物合成中的酶促氧化:3-羟基邻氨基苯甲酸的酶促氧化(一种产生结构与 2-羟基-6-(2-甲基丙基)吡啶-4-羧酸相似的化合物吡啶-2-羧酸的生物合成途径)用于生产药品、除草剂和金属盐,用于营养补充剂。该研究还强调了在提取过程中选择无毒萃取剂-稀释剂系统的重要性 (Datta & Kumar,2014)。

晶体工程中的超分子合成子:对与 2-羟基-6-(2-甲基丙基)吡啶-4-羧酸在结构上相关的吡嗪羧酸的研究集中在它们晶体结构中羧酸-吡啶超分子合成子的重复出现。这些发现对于未来的晶体工程策略具有重要意义,因为它们提供了对分子特征及其与超分子合成子的相关性的见解 (Vishweshwar 等人,2002)。

安全和危害

属性

IUPAC Name |

2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAKUTQSHWHIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)

![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)